4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a dimethylamino group, a benzylidene group, and a fluorophenyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors for stainless steel and other metals.
Mechanism of Action
The mechanism of action of 4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound selectively inhibits carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death .
Comparison with Similar Compounds
4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with significant anticancer activity.
4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole: Known for its anticorrosive properties.
The uniqueness of 4-{[4-(dimethylamino)benzylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide lies in its dual functionality as both an anticancer agent and a corrosion inhibitor, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H20FN3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H20FN3O2S/c1-25(2)20-11-3-16(4-12-20)15-23-18-9-13-21(14-10-18)28(26,27)24-19-7-5-17(22)6-8-19/h3-15,24H,1-2H3 |
InChI Key |
ZCDCZYNOSYBYGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.